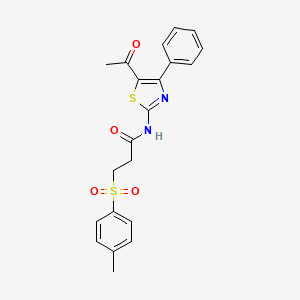

N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide

Description

N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 4, an acetyl group at position 5, and a 3-tosylpropanamide side chain at position 2. The thiazole ring, a five-membered aromatic structure containing nitrogen and sulfur, is a common scaffold in medicinal and agrochemical research due to its versatility in interacting with biological targets. The tosyl (p-toluenesulfonyl) group in the propanamide side chain may contribute to solubility and pharmacokinetic properties.

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S2/c1-14-8-10-17(11-9-14)29(26,27)13-12-18(25)22-21-23-19(20(28-21)15(2)24)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXNVXJHKTTYIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring.

Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride as the acetylating agents.

Attachment of the Phenyl Ring: The phenyl ring is typically introduced via a Friedel-Crafts acylation reaction.

Formation of the Tosyl Group: The tosyl group is introduced through a sulfonation reaction using tosyl chloride.

Final Assembly: The final step involves coupling the thiazole derivative with the tosylated propanamide under suitable conditions, often using a base such as triethylamine.

Industrial Production Methods

Industrial production of N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide with structurally or functionally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Functional Analogues

Substituent Effects and Activity

- Thiazole vs. Thiazolidinone Cores: The thiazole ring in the target compound and FA8 offers aromaticity and metabolic stability, whereas the thiazolidinone ring in NAT-1/2 (a saturated derivative) may enhance hydrogen-bonding interactions but reduce oxidative stability .

- Substituent Diversity: Acetyl/Phenyl vs. In contrast, FA8’s chloro and pyrimidinyl groups enhance electrophilicity, critical for pesticidal activity . Tosyl vs. Trifluoropropyl Sulfinyl (FA8): The tosyl group improves solubility via sulfonamide polarity, while FA8’s trifluoropropyl sulfinyl moiety increases lipophilicity and resistance to enzymatic degradation .

- Biological Activity : NAT-1/2 demonstrated in vivo anti-inflammatory and antioxidant effects, attributed to their hydroxyl and methoxy substituents. The target compound’s lack of polar groups may limit similar activities but enhance membrane permeability .

Physicochemical and ADMET Properties

While direct data for the target compound are unavailable, radar plot analyses (as in ) suggest that analogs with tosyl groups (e.g., N-carboxymethyl chitosan derivatives) exhibit balanced drug-likeness profiles, with moderate logP and solubility.

Commercial and Industrial Relevance

Suppliers for structurally similar compounds (e.g., N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl) derivatives) highlight industrial demand for thiazole-based intermediates. The dimethylaminoethyl group in ’s compound enhances water solubility, a feature absent in the target compound, which may limit its formulation versatility .

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characterization

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide involves a multi-step process that typically includes the formation of the thiazole ring followed by acylation and tosylation reactions. The compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its molecular structure and confirm the presence of functional groups essential for biological activity.

Biological Activity

The biological activity of N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has been evaluated in various studies, focusing on its anti-cancer properties and its potential as an acetylcholinesterase inhibitor.

Anti-Cancer Properties

In vitro studies have shown that this compound exhibits significant anti-proliferative effects against several cancer cell lines. For instance, it has been reported to inhibit the growth of K562 (chronic myeloid leukemia), Bel7402 (hepatocellular carcinoma), A549 (lung cancer), and Jurkat (T-cell leukemia) cells with varying degrees of potency. The mechanism underlying its anti-cancer activity may involve induction of apoptosis and cell cycle arrest.

Table 1: Anti-Cancer Activity of N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| K562 | 0.045 | Apoptosis induction |

| Bel7402 | 0.035 | Cell cycle arrest |

| A549 | 0.050 | Inhibition of proliferation |

| Jurkat | 0.040 | Induction of apoptosis |

These findings suggest that N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide could serve as a lead compound for developing new anti-cancer therapies.

Acetylcholinesterase Inhibition

The compound has also shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. Inhibition of AChE increases acetylcholine levels in the brain, potentially improving cognitive functions.

Table 2: Acetylcholinesterase Inhibition Activity

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide | 2.7 | |

| Donepezil | 0.1 | Standard AChE inhibitor |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole and tosyl groups significantly influence the biological activity of the compound. For example, substituents on the phenyl ring or variations in the acetyl group can enhance or diminish anti-cancer efficacy.

Key Findings from SAR Analysis:

- Thiazole Substituents: The presence of electron-withdrawing groups on the thiazole ring enhances potency.

- Tosyl Group Variations: Altering the tosyl group can affect solubility and bioavailability, impacting overall efficacy.

- Acetyl Group Modifications: Changes in the acetyl moiety can lead to improved interactions with target enzymes.

Case Studies

Several case studies have highlighted the therapeutic potential of N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide:

- In Vivo Studies: Animal models have demonstrated significant tumor reduction when treated with this compound, supporting its potential application in oncology.

- Combination Therapies: Preliminary research suggests that combining this compound with other chemotherapeutic agents may enhance efficacy and reduce resistance in cancer cells.

Q & A

Q. What are the standard synthetic protocols for preparing thiazole-containing amides like N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide?

- Methodological Answer : A common approach involves coupling a thiazol-2-amine derivative with an acyl chloride under basic conditions. For example:

Reaction Setup : Reflux 5-acetyl-4-phenylthiazol-2-amine with 3-tosylpropanoyl chloride in a solvent like dioxane or pyridine, using triethylamine as a base to neutralize HCl byproducts .

Monitoring : Track progress via TLC (e.g., hexane:ethyl acetate = 9:1) .

Workup : Quench with ice, extract with ethyl acetate, dry over Na₂SO₄, and purify via recrystallization (e.g., ethanol-DMF mixtures) or column chromatography .

Q. How is the purity and structural identity of this compound validated in academic research?

- Methodological Answer :

- Purity : Use TLC and melting point analysis.

- Structural Confirmation :

- Spectroscopy : NMR (¹H/¹³C) to confirm acetyl, phenyl, and tosyl proton environments.

- Mass Spectrometry : ESI-MS to verify molecular ion peaks.

- X-ray Crystallography : Resolve crystal structures using SHELX for refinement and visualize with ORTEP-3 . Example: Hydrogen-bonding patterns (e.g., N–H⋯N interactions) stabilize crystal packing .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Test against target enzymes (e.g., PFOR in anaerobic organisms) via spectrophotometric assays measuring cofactor (CoA) depletion .

- Cytotoxicity : Use MTT assays on cancer cell lines, comparing IC₅₀ values to controls.

Advanced Research Questions

Q. How can synthetic yields be optimized for structurally similar thiazole-acetamide derivatives?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying.

- Catalysis : Employ LiH or K₂CO₃ to accelerate amide bond formation .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acyl chloride addition .

- Data-Driven Optimization : Use DoE (Design of Experiments) to model solvent/base/temperature interactions.

Q. How to resolve contradictions in reported bioactivity data for thiazole-acetamide analogs?

- Methodological Answer :

- Purity Verification : Re-analyze disputed compounds via HPLC-MS to rule out impurities .

- Structural Reassessment : Compare X-ray structures to identify conformational differences (e.g., torsion angles affecting binding) .

- Assay Reproducibility : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) and include positive controls.

Q. What strategies address challenges in crystallizing N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide?

- Methodological Answer :

- Solvent Screening : Test mixed solvents (e.g., methanol:water = 8:2) to induce slow crystallization.

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for high-resolution data .

- Hydrogen Bond Analysis : Map non-classical interactions (C–H⋯O/F) to predict packing motifs .

Q. How to design mechanistic studies for its enzyme inhibitory activity?

- Methodological Answer :

- Kinetic Assays : Perform time-dependent inhibition studies to determine and mode (competitive/uncompetitive).

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) to predict binding poses.

- Mutagenesis : Engineer enzyme mutants (e.g., PFOR) to identify critical residues for inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.